

Application Notes for Ethyl Methanesulfonate (EMS) in Genetic Studies

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Compound of Interest

Compound Name: *Nervonyl methane sulfonate*

Cat. No.: B15600796

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Note on Chemical Identity: The compound "**nervonyl methane sulfonate**" is not a recognized chemical mutagen in scientific literature. It is highly probable that this is a misnomer for Ethyl Methanesulfonate (EMS), a widely used and effective mutagen for inducing random point mutations in genetic research. The following information is provided for Ethyl Methanesulfonate (EMS).

Introduction Ethyl Methanesulfonate (EMS) is a potent monofunctional ethylating agent used extensively in genetics to induce mutations.^[1] As an organosulfur compound with the formula $\text{CH}_3\text{SO}_3\text{C}_2\text{H}_5$, it introduces random mutations into genetic material, primarily through nucleotide substitution.^[2] This property makes EMS an invaluable tool for both forward and reverse genetic studies, enabling researchers to investigate gene function by observing the phenotypic consequences of induced mutations.^{[3][4]} Its effectiveness in creating a high density of point mutations without causing significant chromosomal damage makes it a preferred mutagen for creating mutant libraries in a wide range of organisms, from viruses and bacteria to plants and animals.^{[1][3]}

Chemical Properties

Property	Value
IUPAC Name	Ethyl methanesulfonate
Synonyms	Ethyl mesylate, EMS
CAS Number	62-50-0
Chemical Formula	C ₃ H ₈ O ₃ S
Molar Mass	124.16 g/mol
Appearance	Clear, colorless liquid
Density	1.1452 g/cm ³ (at 22 °C)
Boiling Point	85–86 °C at 10 mmHg

| Classification | Alkylating agent, Mutagen, Suspected Carcinogen[2][5] |

Mechanism of Mutagenesis EMS induces mutations through a chemical process known as alkylation. The ethyl group of EMS preferentially reacts with guanine (G) bases in DNA, forming an abnormal base, O⁶-ethylguanine.[3] This modified base has altered pairing properties and, during DNA replication, frequently mispairs with thymine (T) instead of cytosine (C).[3] Consequently, after a round of replication, the original G:C base pair is replaced by an A:T base pair. This G:C to A:T transition is the most common type of mutation induced by EMS, accounting for the vast majority of its mutagenic effects.[2][3] While EMS primarily causes point mutations, there is some evidence it can also lead to base-pair insertions, deletions, or even chromosome breakage at higher concentrations.[1]

Data Presentation: EMS Dosage and Mutation Frequency

Optimizing the EMS concentration and exposure time is critical for achieving a high mutation rate while maintaining an acceptable survival rate for the organism. The optimal dose, often determined by identifying the LD50 (the dose that is lethal to 50% of the population), varies significantly between species and even genotypes.

Table 1: EMS Treatment Conditions and Effects in Plants

Organism	EMS Concentration (% v/v)	Exposure Time (hours)	Effect / Finding
Fodder Barley	0.1% - 0.9%	0.5 - 2.5	An EMS dosage of 0.64% v/v was determined to be the LD50 and recommended as effective for inducing variability. [6]
Fodder Barley	0.3%	1	Resulted in the highest shoot biomass (1.27 g). [6]
Rice	0.5%	6	Determined as the best practice for an optimal number of mutant plants, following a 12-hour presoaking of seeds. [7][8]
Rice	0.0% - 2.0%	6 - 48	Higher EMS dosages without presoaking prevented germination. All treatments for 48 hours were lethal. [8]
Barley ('Barke')	0.5%	8	Resulted in a germination rate of ~70% and a survival rate of ~60%. [9]

| Cotton | 1/258 kb (PB-900) - 1/180 kb (PB-899) | - | Mutation frequency observed in two different cotton genotypes. [10] |

Table 2: EMS Treatment Conditions and Effects in Animals

Organism	EMS Concentration	Exposure Time (hours)	Effect / Finding
C. elegans	0.05 M (50 mM)	4	Standard concentration and time for inducing mutations in late L4 stage worms.[5]
Scallops	-	-	The average mutation rate in the EMS treatment group (0.0137%) was approximately 9 times higher than the control group (0.0015%).[11]

| Rats | 25, 50, 100 mg/kg (in vivo) | - | Induced statistically significant increases in mutant red blood cells.[12] |

Experimental Protocols

WARNING: Ethyl Methanesulfonate (EMS) is a potent mutagen and a suspected carcinogen.[5] All procedures must be carried out in a certified chemical fume hood.[5][13] Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn at all times.[5][13] All EMS-contaminated materials and solutions must be neutralized and disposed of as hazardous waste according to institutional guidelines.[5]

Protocol 1: General Seed Mutagenesis (e.g., Arabidopsis, Barley, Rice)

This protocol is a general guideline and should be optimized for the specific plant species and experimental goals.

Materials:

- Seeds of the desired plant species
- Ethyl Methanesulfonate (EMS)
- 0.1 M Phosphate Buffer (pH 7.0) or sterile water[13]
- Inactivation Solution: 0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)[13]
- Conical tubes (e.g., 15 mL or 50 mL)
- Rocker or shaker
- Fume hood
- Hazardous waste container

Methodology:

- Seed Preparation: Weigh the desired quantity of seeds and place them into a conical tube. For some species like rice, pre-soaking seeds in water for several hours (e.g., 12 hours) can increase mutagen uptake and survival.[7][8]
- EMS Solution Preparation (in Fume Hood): Prepare the desired concentration of EMS (e.g., 0.5% - 1.0% v/v) by diluting it in a phosphate buffer or water. Caution: EMS is oily and can be difficult to dissolve; vortex thoroughly to ensure it is fully in solution.[13]
- Mutagenesis: Add the EMS solution to the tube containing the seeds, ensuring they are fully submerged. A typical volume is 10 mL for 1,000 to 5,000 seeds.
- Incubation: Seal the tube securely with parafilm and place it on a rocker at room temperature for the desired duration (e.g., 6-12 hours). The incubation time is a critical parameter to optimize.
- Washing: After incubation, carefully decant the EMS solution into a designated hazardous waste container containing an equal volume of inactivation solution. Wash the seeds thoroughly by adding sterile water, inverting the tube several times, letting the seeds settle, and decanting the water. Repeat this washing step at least 5-7 times to remove all residual EMS.

- Inactivation: Combine all liquid waste containing EMS with an equal volume of 0.1 M sodium thiosulfate solution and let it sit for at least 24 hours to neutralize the EMS before final disposal.
- Drying and Planting: After the final wash, spread the seeds on filter paper to air dry within the fume hood. Once dry, the M1 generation seeds are ready to be planted.

Protocol 2: *C. elegans* Mutagenesis

This protocol is adapted for the nematode worm *Caenorhabditis elegans*.

Materials:

- Synchronized population of late L4 stage *C. elegans*
- M9 Buffer[5]
- EMS
- 15 mL conical tubes[5]
- Clinical centrifuge
- Rocking platform[5]
- NGM plates seeded with *E. coli*
- Inactivation Solution: Sodium thiosulfate & NaOH[5]

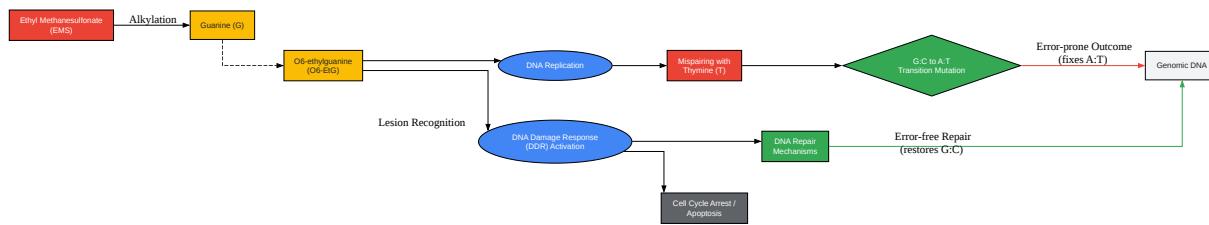
Methodology:

- Worm Collection: Grow *C. elegans* to the late L4 stage. Wash the worms off the NGM plates using M9 buffer and collect them in a 15 mL conical tube.[5]
- Washing: Centrifuge the worms (e.g., 30 seconds at high speed) to form a pellet. Carefully aspirate the supernatant. Wash the pellet by resuspending in fresh M9, centrifuging again, and removing the supernatant. Resuspend the final worm pellet in 2 mL of M9 buffer.[5]

- EMS Solution Preparation (in Fume Hood): Prepare a 0.1 M EMS stock by adding 20 μ L of EMS to 2 mL of M9 buffer in a fresh tube. Mix gently until the EMS is fully dissolved.[5]
- Mutagenesis: Add the 2 mL worm suspension to the 2 mL EMS solution to achieve a final concentration of 0.05 M EMS.[5]
- Incubation: Seal the tube with parafilm and place it on a rocker at 20°C for 4 hours.[5]
- Recovery and Washing: After incubation, centrifuge the worms and aspirate the EMS solution into a neutralization waste container. Wash the worms at least twice with fresh M9 buffer to remove residual EMS.[5]
- Plating: After the final wash, pipette the mutagenized P0 worms onto fresh NGM plates. Allow them to recover and produce F1 progeny. The F2 generation can then be screened for desired phenotypes.

Mandatory Visualization

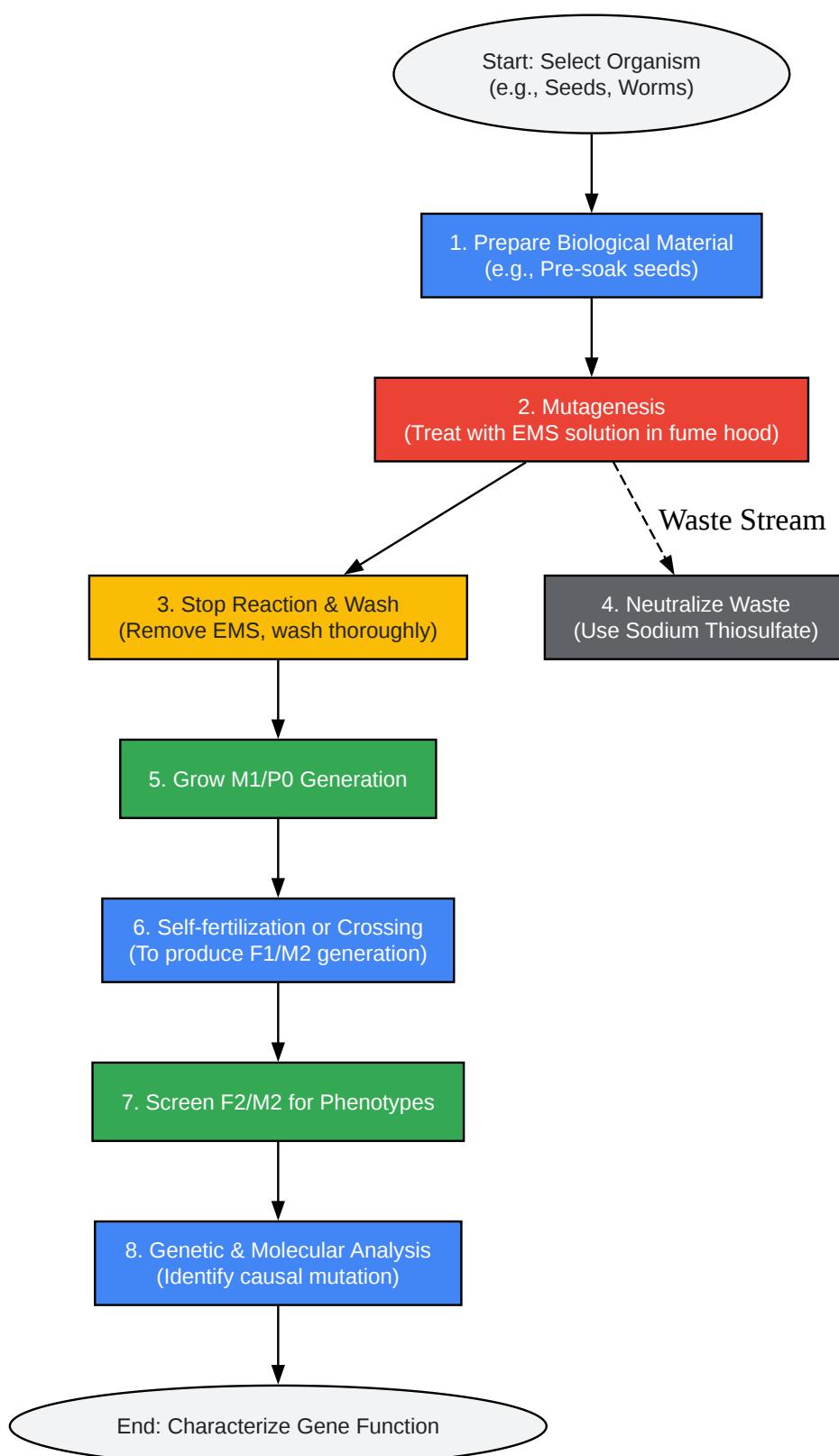
Signaling Pathway Diagram



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Caption: Mechanism of EMS-induced mutation and subsequent DNA damage response pathways.

Experimental Workflow Diagram

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Caption: General experimental workflow for chemical mutagenesis using EMS.

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